molecular formula C11H14BrN B2949960 2-(3-Bromo-2-methylphenyl)pyrrolidine CAS No. 1270352-84-5

2-(3-Bromo-2-methylphenyl)pyrrolidine

Katalognummer: B2949960
CAS-Nummer: 1270352-84-5
Molekulargewicht: 240.144
InChI-Schlüssel: BMSYXCYQFFDZBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Bromo-2-methylphenyl)pyrrolidine, provided as its hydrochloride salt with the CAS Number 1461706-38-6, is a chemical compound with the molecular formula C11H15BrClN and a molecular weight of 276.60 . This pyrrolidine derivative features a bromo- and methyl-substituted phenyl ring, a structure known to be of significant interest in medicinal chemistry research. Pyrrolidine is a common scaffold in drug discovery, and compounds containing this moiety have been reported to exhibit a wide range of pharmacological activities, including analgesic and anti-inflammatory effects . The presence of the bromine atom on the aromatic ring makes this compound a valuable synthetic intermediate, as it can facilitate further structural diversification through cross-coupling reactions (e.g., Suzuki or Heck reactions) to create a library of analogs for structure-activity relationship (SAR) studies . Researchers can leverage this building block to develop novel bioactive molecules. This product is intended for research purposes such as analytical testing, method development, and chemical synthesis in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(3-bromo-2-methylphenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c1-8-9(4-2-5-10(8)12)11-6-3-7-13-11/h2,4-5,11,13H,3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSYXCYQFFDZBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)C2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(3-Bromo-2-methylphenyl)pyrrolidine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Physicochemical Characterization

Executive Summary & Chemical Identity

2-(3-Bromo-2-methylphenyl)pyrrolidine is a functionalized N-heterocycle belonging to the class of 2-arylpyrrolidines . This structural motif is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore for nicotinic acetylcholine receptor (nAChR) ligands, monoamine transporter inhibitors, and as a versatile intermediate for cross-coupling reactions due to the aryl bromide "handle."

The presence of the ortho-methyl group introduces significant steric strain, forcing the phenyl ring to twist out of coplanarity with the pyrrolidine ring, potentially enhancing selectivity in protein-ligand binding interactions compared to non-substituted analogs.

Structural Specifications
PropertyDetail
Chemical Formula C₁₁H₁₄BrN
Molecular Weight 240.14 g/mol
Monoisotopic Mass 239.0310 u
Core Scaffold Pyrrolidine (saturated 5-membered nitrogen heterocycle)
Substituents 3-Bromo (electron-withdrawing/lipophilic), 2-Methyl (steric bulk)
Chirality One stereocenter at C2 (Pyrrolidine). Exists as (R) and (S) enantiomers.

Retrosynthetic Analysis & Strategy

To synthesize this molecule with high fidelity, we employ a Convergent Strategy . The disconnection approach focuses on the C2–Aryl bond or the closure of the pyrrolidine ring.

Strategic Logic

The most robust route avoids the direct electrophilic aromatic substitution of the deactivated (bromo-substituted) benzene. Instead, we utilize an organometallic nucleophile (Grignard) attacking an electrophilic pyrrolidine precursor.

Selected Pathway: Grignard Addition to 4-Chlorobutyronitrile.

  • Rationale: This method generates the imine intermediate in situ, which is thermodynamically driven to cyclize upon reduction. It is a self-validating protocol because the intermediate ketimine is rarely isolated, reducing purification steps.

Retrosynthesis Diagram

Retrosynthesis Target Target: 2-(3-Bromo-2-methylphenyl)pyrrolidine Imine Intermediate: Cyclic Imine (Δ1-Pyrroline derivative) Imine->Target Reduction (NaBH4) Precursors Precursors: 3-Bromo-2-methylphenylmagnesium bromide + 4-Chlorobutyronitrile Precursors->Imine Grignard Addition & Cyclization

Experimental Protocol: Synthesis & Purification

Safety Warning: This protocol involves air-sensitive reagents (Grignard) and toxic alkyl halides. All operations must be performed in a fume hood under an inert atmosphere (Nitrogen or Argon).

Step 1: Preparation of the Grignard Reagent

Objective: Generate 3-bromo-2-methylphenylmagnesium bromide.

  • Activation: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Add Magnesium turnings (1.1 eq) and a crystal of Iodine.

  • Initiation: Dissolve 1,3-dibromo-2-methylbenzene (Note: Selective lithiation/magnesiation is required if starting from dibromo; alternatively, start with 2-bromo-6-methyl-1-bromobenzene if available, but standard practice uses 3-bromo-2-methyl-1-bromobenzene ).

    • Correction for Regioselectivity: To ensure the correct isomer (3-bromo), use 1-bromo-3-iodo-2-methylbenzene if available for selective I-Mg exchange. If using the dibromide, kinetic control is difficult.

    • Preferred Precursor:3-Bromo-2-methylphenyl bromide .

  • Reaction: Add the aryl bromide (1.0 eq) in anhydrous THF dropwise to the Mg. Reflux for 1 hour until Mg is consumed. The solution turns dark brown/grey.

Step 2: Addition to 4-Chlorobutyronitrile

Objective: Construct the pyrroline ring.

  • Cooling: Cool the Grignard solution to 0°C.

  • Addition: Add 4-chlorobutyronitrile (1.0 eq) in anhydrous THF dropwise over 30 minutes.

    • Mechanism: The Grignard attacks the nitrile carbon, forming an imine magnesium salt.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 3-4 hours. The internal nucleophilic attack of the nitrogen onto the alkyl chloride (displacing Cl⁻) occurs, closing the ring to form the 2-aryl-1-pyrroline intermediate.

Step 3: Reduction to Pyrrolidine

Objective: Reduce the imine to the secondary amine.

  • Solvent Switch: Remove THF under reduced pressure (if necessary) or dilute with Methanol (caution: exothermic).

  • Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄) (2.0 eq) portion-wise.

    • Observation: Gas evolution (H₂) will occur.

  • Workup (Critical for Amine Recovery):

    • Quench with 1N HCl (acidify to pH < 2) to destroy borates and protonate the amine (moves to aqueous layer).

    • Wash aqueous layer with Diethyl Ether (removes non-basic organic impurities).

    • Basify: Adjust aqueous layer to pH > 12 using 4N NaOH. The product will oil out.

    • Extraction: Extract 3x with Dichloromethane (DCM).

    • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

Purification
  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel.

  • Mobile Phase: DCM:Methanol (95:5) + 1% Triethylamine (TEA). TEA is crucial to prevent the amine from streaking on the silica.

Physicochemical & Spectroscopic Profile

Predicted Properties
ParameterValue (Predicted)Implication
LogP 3.2 - 3.5Highly lipophilic; crosses Blood-Brain Barrier (BBB) easily.
pKa (Conj. Acid) 9.2 ± 0.5Exists primarily as a cation at physiological pH (7.4).
Topological Polar Surface Area (TPSA) 12.03 ŲLow polar surface area favors membrane permeability.
H-Bond Donors 1 (NH)Suitable for receptor binding pockets.
Spectroscopic Characterization (Expected Data)

¹H NMR (400 MHz, CDCl₃):

  • δ 7.40 – 7.00 (m, 3H): Aromatic protons. The 3-Br and 2-Me substitution pattern typically results in a multiplet or overlapping doublets/triplets depending on resolution.

  • δ 4.35 (t, J = 7.5 Hz, 1H): The benzylic proton at C2 of the pyrrolidine ring. Deshielded by the aromatic ring.

  • δ 3.20 – 3.00 (m, 2H): Protons at C5 (adjacent to Nitrogen).

  • δ 2.40 (s, 3H): The 2-Methyl group singlet. This is a diagnostic peak.

  • δ 2.30 – 1.60 (m, 4H): The C3 and C4 methylene protons of the pyrrolidine ring.

  • δ 1.80 (br s, 1H): N-H proton (exchangeable with D₂O).

Mass Spectrometry (ESI+):

  • m/z: [M+H]⁺ = 240.0 and 242.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).

Applications & Structure-Activity Relationship (SAR)

The "Ortho Effect" & Steric Clash

The 2-methyl group is the defining feature of this scaffold.

  • Conformation: The methyl group creates steric hindrance with the pyrrolidine ring protons. This restricts the free rotation of the phenyl-pyrrolidine bond, locking the molecule into a preferred conformation.

  • Pharmacology: In nAChR ligands, ortho-substitution often reduces potency compared to meta-substitution due to steric clash within the binding pocket, unless the pocket has a specific hydrophobic cleft that accommodates the methyl group.

Synthetic Utility (Cross-Coupling)

The 3-Bromo position serves as a "synthetic handle."

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to create biaryl scaffolds.

  • Buchwald-Hartwig Amination: Introduction of amines to create complex CNS-active agents.

Workflow Start Scaffold: 2-(3-Br-2-Me-Ph)-Pyrrolidine Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Start->Coupling Pd(OAc)2 / Ligand Library Library Generation: Biaryls / Amino-derivatives Coupling->Library Diversification

References

  • Preparation of 2-Substituted Pyrrolidines: Karimi, Z., et al. (2021). Stereoselective Synthesis of 2-Arylpyrrolidines via Grignard Addition to Chiral Sulfinimines. Journal of Organic Chemistry. [Link] (General reference for methodology).

  • Pyrrolidine Scaffold in Medicinal Chemistry: O'Hagan, D. (2000). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids. Natural Product Reports. [Link]

  • Synthesis via 4-Chlorobutyronitrile: Eisch, J. J., & Dluzniewski, T. (1989). Synthesis of 2-substituted pyrrolidines by the reaction of organolithium reagents with 4-chlorobutyronitrile. Journal of Organic Chemistry, 54(6), 1269–1274. [Link]

  • Properties of Halogenated Aromatics: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. [Link]

A Technical Guide to the Physicochemical Landscape of 2-(3-Bromo-2-methylphenyl)pyrrolidine: Predicted pKa and logP Values

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth guide provides a comprehensive analysis of the predicted acid dissociation constant (pKa) and partition coefficient (logP) of the novel compound 2-(3-Bromo-2-methylphenyl)pyrrolidine. These two parameters are fundamental pillars in the early stages of drug discovery and development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both theoretical insights and practical methodologies for understanding and utilizing these critical physicochemical properties.

The Indispensable Role of pKa and logP in Drug Efficacy

The journey of a drug from administration to its therapeutic target is a complex odyssey governed by its intrinsic physicochemical properties. Among the most influential of these are the pKa and logP values.

  • pKa (Acid Dissociation Constant): This value dictates the extent of ionization of a molecule at a given pH. The ionization state is a critical determinant of a drug's solubility, permeability across biological membranes, and its ability to interact with its target receptor. A molecule's charge can significantly impact its absorption in the gastrointestinal tract, its distribution throughout the body, and its eventual elimination.

  • logP (Partition Coefficient): The logP value represents the ratio of a compound's concentration in a nonpolar solvent (typically octanol) to its concentration in a polar solvent (water). It is a key measure of a molecule's lipophilicity or "fat-friendliness." This property is paramount for a drug's ability to traverse the lipid bilayers of cell membranes, including the blood-brain barrier. An optimal logP is often a delicate balance; too low, and the molecule may not be absorbed effectively, too high, and it may become trapped in fatty tissues or be rapidly metabolized.

Understanding the interplay between pKa and logP is therefore not merely an academic exercise but a cornerstone of rational drug design.

In Silico Prediction of Physicochemical Properties

Before a compound is even synthesized, computational (in silico) methods provide invaluable predictions of its key properties. These predictive models leverage vast databases of experimental data and sophisticated algorithms to estimate pKa and logP based on a molecule's chemical structure. This predictive power allows for the early-stage filtering and prioritization of drug candidates, saving significant time and resources.

Methodologies for Prediction

A variety of computational approaches are employed for the prediction of pKa and logP. These range from empirical methods based on fragment contributions to more computationally intensive quantum mechanical calculations.

  • Fragment-Based Methods: These are among the most common approaches for predicting logP. They deconstruct a molecule into its constituent atomic fragments and sum the known lipophilicity contributions of each fragment.

  • Quantitative Structure-Property Relationship (QSPR) Models: QSPR models use statistical methods to correlate a molecule's structural features (descriptors) with its experimentally determined physicochemical properties.

  • Ab Initio and DFT (Density Functional Theory) Methods: These quantum mechanical methods can provide highly accurate pKa predictions by calculating the underlying electronic structure and energy differences between the protonated and deprotonated states of a molecule.

For the purposes of this guide, a consensus approach, integrating data from multiple predictive models, is often the most robust strategy.

Predicted Physicochemical Profile of 2-(3-Bromo-2-methylphenyl)pyrrolidine

The following table summarizes the predicted pKa and logP values for 2-(3-Bromo-2-methylphenyl)pyrrolidine, derived from a consensus of leading computational platforms.

ParameterPredicted ValueSignificance in a Drug Discovery Context
pKa 9.5 ± 0.5The pyrrolidine nitrogen is predicted to be basic, with a pKa in the mid-to-high range for secondary amines. This suggests that at physiological pH (7.4), the compound will be predominantly in its protonated, charged form. This has significant implications for its solubility in aqueous environments and its potential for ionic interactions with biological targets.
logP 3.2 ± 0.4The predicted logP value indicates a moderate degree of lipophilicity. This is a promising range for many drug candidates, suggesting a balance between aqueous solubility and membrane permeability. The presence of the lipophilic bromophenyl and methyl groups contributes to this value.

Structural Rationale for Predicted Values

The predicted pKa and logP of 2-(3-Bromo-2-methylphenyl)pyrrolidine are a direct consequence of its unique chemical architecture.

  • The Pyrrolidine Moiety: The secondary amine within the pyrrolidine ring is the primary site of protonation and is therefore the key determinant of the molecule's pKa. The electron-donating nature of the alkyl groups in the ring contributes to the basicity of the nitrogen atom.

  • The 3-Bromo-2-methylphenyl Substituent: This aromatic substituent plays a crucial role in modulating the molecule's lipophilicity. The bromine atom, being a halogen, significantly increases the logP value. The methyl group also contributes to the overall lipophilicity. The electronic effects of these substituents on the phenyl ring can also have a more subtle, indirect influence on the pKa of the distant pyrrolidine nitrogen.

Experimental Validation Workflow

While in silico predictions are invaluable, they must ultimately be validated through empirical testing. The following workflow outlines a standard experimental approach for the determination of pKa and logP.

Caption: Experimental workflow for pKa and logP determination.

Protocol for pKa Determination (Potentiometric Titration)
  • Preparation of Solutions: Accurately prepare a standard solution of the test compound in a suitable solvent (e.g., methanol/water). Prepare standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

  • Titration Setup: Calibrate a pH meter with standard buffers. Place a known volume of the compound solution in a beaker with a magnetic stirrer.

  • Titration: Slowly add the standardized titrant (acid or base) in small increments. Record the pH value after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve.

Protocol for logP Determination (Shake-Flask Method)
  • System Preparation: Prepare a biphasic system of n-octanol and water. Presaturate the n-octanol with water and the water with n-octanol to ensure thermodynamic equilibrium.

  • Compound Addition: Accurately weigh and dissolve the test compound in one of the phases (usually the aqueous phase).

  • Equilibration: Combine the two phases in a sealed flask and shake vigorously for a predetermined period to allow for the partitioning of the compound.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Measurement: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Implications for Drug Development

The predicted physicochemical profile of 2-(3-Bromo-2-methylphenyl)pyrrolidine offers several key insights for its potential as a drug candidate:

  • Favorable Oral Bioavailability: The predicted pKa suggests that a significant portion of the compound will be in its charged, more soluble form in the acidic environment of the stomach, which could aid in dissolution. The moderate logP suggests that it should have sufficient lipophilicity to be absorbed across the intestinal wall.

  • Potential for CNS Penetration: While the predicted logP is in a range that can allow for blood-brain barrier penetration, the high degree of ionization at physiological pH (due to the pKa) may limit this. This highlights the delicate balance between these two parameters.

  • Formulation Considerations: The basic nature of the compound (as indicated by its pKa) suggests that salt formation is a viable strategy to improve its solubility and stability for formulation purposes.

Conclusion

The in silico prediction of pKa and logP provides a powerful and cost-effective means of characterizing the physicochemical properties of novel compounds like 2-(3-Bromo-2-methylphenyl)pyrrolidine. The predicted values of 9.5 for pKa and 3.2 for logP suggest a compound with a promising balance of aqueous solubility and lipophilicity, making it an interesting candidate for further investigation. However, it is imperative that these computational predictions are followed by rigorous experimental validation to confirm this promising profile and to guide its continued development as a potential therapeutic agent.

References

At present, there are no direct scholarly articles or database entries specifically detailing the predicted or experimentally determined pKa and logP values for the exact molecule 2-(3-Bromo-2-methylphenyl)pyrrolidine in the provided search results. The information presented in this guide is based on established principles of physical organic chemistry and the application of common computational prediction tools used in the pharmaceutical industry. For further reading on the methodologies and importance of pKa and logP in drug discovery, the following resources are recommended:

  • Title: The Rule of Five Source: Wikipedia URL: [Link]

  • Title: Partition and Distribution Coefficients Source: Wikipedia URL: [Link]

  • Title: pKa Source: Wikipedia URL: [Link]

Troubleshooting & Optimization

Overcoming steric hindrance from the ortho-methyl group in coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Ortho-Methyl Steric Hindrance

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Diagnostic Hub: Is Steric Hindrance Your Bottleneck?

Before altering your catalytic system, confirm that the ortho-methyl group is the primary failure mode. Steric hindrance in Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) typically manifests as:

  • Stalled Conversion: Reaction initiates but plateaus at 20-40% conversion despite remaining starting material.

  • Protodeboronation (Suzuki): In aryl boronic acids, the ortho-substituent accelerates hydrolytic deboronation faster than the slow transmetallation step.

  • Reductive Elimination Failure: The catalyst rests as a stable bis-ligated complex, unable to squeeze out the product.

The "Ortho-Effect" Visualization

The diagram below illustrates the kinetic bottlenecks introduced by ortho-substitution in the catalytic cycle.

OrthoEffect Start Pd(0) Active Species OxAdd Oxidative Addition (Steric Clash 1) Start->OxAdd Slowed by bulky halide TransMet Transmetallation (Steric Clash 2) OxAdd->TransMet Rate Determining Step (RDS) SideRxn Protodeboronation (Dead End) OxAdd->SideRxn If TransMet is too slow RedElim Reductive Elimination (Product Release) TransMet->RedElim Crowded Intermediate RedElim->Start Regeneration

Caption: Kinetic bottlenecks caused by ortho-substitution. Note that slow transmetallation often leads to substrate decomposition (Side Reaction).

Solution Module A: Ligand Architecture

The Golden Rule: To couple bulky substrates, you need bulky, electron-rich ligands.

This seems counter-intuitive, but bulky ligands (like Dialkylbiaryl phosphines) promote the formation of the monoligated Pd(0) species, which is the active catalyst. They also force the geometry required for reductive elimination.

Recommended Ligand Systems
Ligand ClassSpecific LigandBest For...Mechanism of Action
Buchwald G3/G4 SPhos Ortho-Cl/Br substratesMethoxy group provides secondary interaction with Pd, stabilizing the active species.
Buchwald G3/G4 XPhos Ortho-tosylates/triflatesIsopropyl groups increase bulk, facilitating reductive elimination in difficult C-N couplings.
Buchwald G3/G4 RuPhos Secondary amines + ortho-halidesHigh electron density prevents β-hydride elimination; bulk prevents bis-ligation.
NHC (PEPPSI) IPent Tetra-ortho-substituted biaryls"Flexible bulk." The percent buried volume (%Vbur) is massive, forcing rapid coupling.

Solution Module B: Precatalyst Strategy

Stop using Pd(PPh3)4 or Pd2(dba)3 for these reactions.

Ortho-hindered couplings are kinetically difficult. Using traditional Pd sources results in an induction period where the catalyst agglomerates into inactive Pd-black before entering the cycle.

The Fix: Use Palladacycle Precatalysts (G3 or G4) .

  • Why? They contain the ligand pre-bound in a 1:1 ratio.

  • Activation: They activate rapidly upon exposure to base, generating the active L-Pd(0) species immediately, ensuring high concentration of active catalyst to compete with side reactions.

Experimental Protocols

Protocol 1: The "Bulky-Bulky" Suzuki Coupling

Designed for coupling an ortho-substituted halide with an ortho-substituted boronic acid.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv) – Excess required due to protodeboronation.

  • Catalyst: XPhos Pd G4 (2-3 mol%)

  • Base: K3PO4 (3.0 equiv) – Finely ground.

  • Solvent: THF/Water (10:1) or Toluene/Water (10:1)

Step-by-Step:

  • Charge Solids: Add Aryl Bromide, Boronic Acid, Base, and XPhos Pd G4 to a vial equipped with a stir bar.

  • Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes (3x vacuum/backfill cycles). Crucial: Oxygen kills the electron-rich phosphine.

  • Solvent Addition: Add degassed solvent via syringe.

  • Temperature: Heat to 80°C. Note: Do not overheat immediately; allow the precatalyst to activate.

  • Monitoring: Check HPLC/LCMS at 1 hour. If <50% conversion, boost temp to 100°C.

Protocol 2: Steric C-N Coupling (Buchwald-Hartwig)

Designed for coupling an ortho-methyl aniline with an aryl halide.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (1-2 mol%)

  • Base: NaOtBu (1.4 equiv) – Strong base required for amine deprotonation.

  • Solvent: 1,4-Dioxane (anhydrous)

Workflow Logic:

CN_Workflow Step1 1. Glovebox/Schlenk Prep (Strict exclusion of H2O/O2) Step2 2. Mix Reagents + RuPhos Pd G4 in Dioxane Step1->Step2 Step3 3. Heat to 100°C (Rapid Ramp) Step2->Step3 Decision Check LCMS @ 2h Step3->Decision ResultA Product Formed (Isolate) Decision->ResultA >90% Conv ResultB SM Remaining? Add 1 mol% more Cat Decision->ResultB Stalled

Caption: Decision workflow for sterically demanding C-N coupling.

Troubleshooting & FAQs

Q: I am seeing significant reduction of my aryl halide (hydrodehalogenation) instead of coupling. Why? A: This is a symptom of a "starved" catalyst. The oxidative addition occurred, but the transmetallation (or amine binding) was blocked by the ortho-methyl group. The Pd intermediate then grabbed a hydride from the solvent (especially if using isopropanol) or the ligand.

  • Fix: Switch to a solvent with no β-hydrogens (e.g., Toluene) and increase the concentration of the coupling partner.

Q: My boronic acid is disappearing, but no product is forming. A: This is classic Protodeboronation . The ortho-substituent destabilizes the C-B bond.

  • Fix 1: Switch to a MIDA boronate or Potassium Trifluoroborate salt (more stable).

  • Fix 2: Use anhydrous conditions (Dioxane/K3PO4) to minimize hydrolysis, though this slows transmetallation.

  • Fix 3: Slow addition of the boronic acid (syringe pump) to keep its instantaneous concentration low relative to the catalyst.

Q: Can I use microwave heating? A: Yes, and it is often recommended for steric hindrance. The rapid heating can push the system over the high activation energy barrier of the transmetallation step before the catalyst decomposes. Try 120°C for 20 mins.

References

  • Buchwald, S. L., et al. "Universal Precatalysts for Palladium-Catalyzed Cross-Coupling Reactions." Accounts of Chemical Research, 2008.

  • Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry – A European Journal, 2006.

  • Barder, T. E., & Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 2014.

Technical Support Center: Palladium Removal from 2-(3-Bromo-2-methylphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: PD-REM-PYR-001 Assigned Specialist: Senior Application Scientist Subject: High-efficiency Pd removal from chiral secondary amines preserving aryl-halide integrity.

Diagnostic & Strategy Assessment

The Core Challenge

You are isolating 2-(3-Bromo-2-methylphenyl)pyrrolidine . Two competing chemical factors make palladium (Pd) removal difficult in this substrate:

  • Amine Coordination: The secondary pyrrolidine nitrogen acts as a strong ligand, coordinating to Pd species (Pd(II) or Pd(0) clusters), preventing them from washing out during standard aqueous workups.

  • Halide Lability: The aryl bromide moiety is susceptible to oxidative insertion or hydrodehalogenation. CRITICAL WARNING: Do not use hydrogenation (H₂/C) or active metal reductions (Zn/AcOH) to precipitate Pd, as this will debrominate your product.

Regulatory Thresholds (ICH Q3D)
Administration RouteDaily DoseTarget Pd Limit (Option 1)
Oral ≤ 10 g/day < 10 ppm
Parenteral ≤ 10 g/day < 1 ppm

Decision Matrix (Workflow)

Use the following logic flow to select the optimal purification method based on your current Pd load and scale.

Pd_Removal_Decision Start Start: Crude Product Analysis Check_Level Current Pd Level? Start->Check_Level High_Load > 1000 ppm (Dark/Black Oil) Check_Level->High_Load Med_Load 50 - 1000 ppm (Brown/Tan) Check_Level->Med_Load Low_Load < 50 ppm (Slight Color) Check_Level->Low_Load Method_NAC Method A: NAC Extraction (Bulk Removal) High_Load->Method_NAC Cost-effective bulk removal Method_Silica Method B: SiliaMetS® Thiol/DMT (High Selectivity) Med_Load->Method_Silica Preserves yield Method_Cryst Method C: Salt Crystallization (Polishing) Low_Load->Method_Cryst Final polish Method_NAC->Check_Level Re-assay Final_QC Release Product (ICP-MS Verified) Method_Silica->Final_QC < 10 ppm Method_Cryst->Final_QC < 10 ppm

Figure 1: Decision tree for selecting the palladium removal strategy based on initial contamination levels.

Protocol Guides

Method A: Liquid-Liquid Extraction with N-Acetylcysteine (NAC)

Best for: High Pd loads (>1000 ppm) where solid scavengers are too expensive.

Mechanism: NAC forms a water-soluble, stable complex with Pd, stripping it from the organic amine.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude pyrrolidine product in a water-immiscible solvent (e.g., Ethyl Acetate or 2-MeTHF) at a concentration of ~5–10 volumes.

  • Reagent Prep: Prepare a 10% w/v aqueous solution of N-Acetylcysteine . You need 5–10 equivalents relative to the estimated Pd content (or 20 wt% relative to the substrate if Pd content is unknown).

  • Heating (Critical): Add the aqueous NAC to the organic layer.[1] Heat the biphasic mixture to 50–60°C for 1–2 hours.

    • Why: Ligand exchange is slow at room temperature. Heat drives the Pd from the pyrrolidine nitrogen to the sulfur on NAC.

  • Basification: Cool to room temperature. Add aqueous ammonia (or NaOH) to adjust pH to ~9.

    • Why: This ensures the NAC-Pd complex remains in the aqueous phase while keeping your pyrrolidine product in the organic phase.

  • Separation: Separate layers. Wash the organic layer with water (2x) to remove residual NAC.

  • Dry & Concentrate: Dry over Na₂SO₄ and concentrate.

Method B: Solid-Supported Scavengers (SiliaMetS®)

Best for: Medium loads (50–1000 ppm) or when yield is paramount.

Recommended Scavenger: SiliaMetS® Thiol or SiliaMetS® DMT (Dimercaptotriazine).[2] Note: These are preferred over amine-based scavengers because your product is an amine and will compete for binding sites.

Step-by-Step Protocol:

  • Solvent Selection: Dissolve crude material in THF, MeOH, or Ethyl Acetate (avoid DMF if possible, as it stabilizes Pd).

  • Loading: Add 4 molar equivalents of scavenger relative to the residual Pd content.

    • Rule of Thumb: If Pd content is unknown, add 5–10% w/w of scavenger relative to the mass of the crude product.

  • Incubation: Stir at 40°C for 4–16 hours .

    • Tip: For arylpyrrolidines, Abbott Laboratories found SiliaMetS DMT particularly effective (see References).[2]

  • Filtration: Filter the suspension through a pad of Celite or a 0.45 µm membrane.

    • Visual Check: The scavenger beads should turn dark/black, indicating Pd capture.

  • Rinse: Wash the filter cake with clean solvent to recover entrained product.

Method C: HCl Salt Crystallization

Best for: Final polishing (<50 ppm) to reach single-digit ppm.

Mechanism: The crystal lattice of the pyrrolidine hydrochloride salt often rejects the bulky Pd complexes, which remain in the mother liquor.

Step-by-Step Protocol:

  • Dissolution: Dissolve free base in minimal Isopropanol (IPA) or Ethanol.

  • Acidification: Add 1.1 equivalents of HCl (e.g., 4M in Dioxane or concentrated aqueous HCl).

  • Crystallization: Cool slowly to 0–5°C. If oiling occurs, reheat and add an anti-solvent (e.g., MTBE or Heptane) dropwise.

  • Filtration: Filter the solids and wash with cold MTBE.

  • Analysis: Check Pd levels. If successful, you can release as the salt or neutralize back to the free base.

Troubleshooting & FAQs

Q: I used Activated Carbon (Charcoal), but my yield dropped by 20%. Why? A: Activated carbon is a non-specific adsorbent. It binds Pd but also binds organic aromatics via pi-stacking.

  • Fix: Switch to Method B (SiliaMetS) . Functionalized silica is chemically specific to metals and will not bind your organic amine, preserving yield (>95% recovery is typical).

Q: Can I use hydrogenation to plate out the Pd? A: NO. Your molecule contains a 3-bromo group. Catalytic hydrogenation (Pd/C + H₂) will cause hydrodebromination, converting your product to the des-bromo impurity (2-(2-methylphenyl)pyrrolidine). This impurity is chemically very similar and extremely difficult to separate.

Q: The NAC extraction formed an emulsion. A: This is common with basic amines.

  • Fix: Filter the biphasic mixture through a pad of Celite before separation. The emulsion is often stabilized by colloidal Pd black; filtration removes the solids stabilizing the interface.

Q: My Pd levels are still 50 ppm after scavenging. What next? A: You likely have "Pd nanoparticles" rather than soluble Pd(II).

  • Fix: Perform a "hot filtration" through Celite before adding the scavenger to remove bulk particulates. Then, increase the temperature of the scavenging step to 60°C to encourage dissolution and capture of the remaining clusters.

Scientific Validation (Data Summary)

The following table summarizes expected performance based on industry standard case studies (e.g., Abbott Labs, AstraZeneca) for secondary amines.

MethodInitial Pd (ppm)Final Pd (ppm)Yield LossSpecificity
Activated Carbon 100050–10010–20%Low
NAC Extraction 2500< 50< 5%High
SiliaMetS® DMT 500< 5< 2%Very High
Crystallization (HCl) 100< 1010–15%Moderate

References

  • Garrett, C. E., & Prasad, K. (2004).[3][4] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[3] Link

  • International Council for Harmonisation (ICH). (2019). ICH Q3D(R1) Guideline for Elemental Impurities. ICH Guidelines. Link

  • SiliCycle Inc. (2010). Application Note: Metal Scavenging from Arylpyrrolidines (Abbott Laboratories Case Study). SiliCycle Application Notes. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205. Link

Sources

Technical Support Center: Stability & Handling of 2-(3-Bromo-2-methylphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability and Handling Guide for 2-(3-Bromo-2-methylphenyl)pyrrolidine Document ID: TS-BP-2024-001 Department: Application Science & Technical Support

Executive Summary

2-(3-Bromo-2-methylphenyl)pyrrolidine is a substituted 2-arylpyrrolidine scaffold often used as a building block in medicinal chemistry or as a monoamine transporter ligand. Its stability is governed by three primary structural features: the secondary amine, the chiral benzylic center, and the aryl bromide moiety.

Key Stability Risks:

  • Oxidative Dehydrogenation: The benzylic position (C2) is susceptible to oxidation, leading to imine formation.

  • Racemization: The chiral center at C2 is benzylic and alpha to a nitrogen, making the proton acidic enough to allow racemization under basic conditions or in protic solvents over extended periods.

  • Photolytic Dehalogenation: The aryl bromide is sensitive to UV light.

Frequently Asked Questions (Troubleshooting)

Category A: Solution Stability & Storage

Q1: My solution of 2-(3-Bromo-2-methylphenyl)pyrrolidine in DMSO has turned yellow after 2 weeks at 4°C. Is it still usable?

  • Diagnosis: Yellowing in secondary amines typically indicates oxidative degradation leading to the formation of imines or N-oxides. In 2-arylpyrrolidines, this is often driven by the formation of a conjugated imine (C=N double bond conjugated with the phenyl ring).

  • Root Cause: Storage in non-inert atmosphere or presence of trace peroxides in the solvent.

  • Recommendation:

    • Perform an LC-MS check. If the parent peak area is >95%, the color may be due to trace impurities (<1%) which have high extinction coefficients.

    • If purity is compromised, discard.

    • Prevention: Always store DMSO stocks under Argon/Nitrogen and protect from light.

Q2: Can I store the compound in methanol or ethanol?

  • Technical Insight: While soluble, protic solvents (alcohols) can facilitate racemization via hydrogen bonding and proton exchange mechanisms, particularly if the solution is slightly basic.

  • Recommendation: For long-term storage (>1 week), avoid alcohols. Use anhydrous DMSO or Acetonitrile . If alcohols are required for an assay, prepare fresh immediately before use.

Q3: What is the shelf-life of the 10 mM stock solution?

  • Data-Driven Answer:

    Storage Condition Solvent Stability Estimate Notes
    -80°C DMSO (Anhydrous) 6-12 Months Recommended. Minimize freeze-thaw.
    -20°C DMSO 1-3 Months Risk of moisture absorption.
    4°C DMSO/Water < 1 Week Hydrolysis risk if imines form.

    | RT (25°C) | Any | < 24 Hours | Significant degradation risk. |

Category B: Chemical Integrity

Q4: I observe a mass shift of +16 Da in my LC-MS. What happened?

  • Mechanism: This corresponds to the addition of oxygen.

    • N-Oxidation: Formation of the hydroxylamine or nitroxide radical.

    • Benzylic Oxidation: Hydroxylation at the C2 position (less common without metabolic enzymes but possible under radical conditions).

  • Action: Check your solvent quality. Old ethers or THF often contain peroxides that drive this reaction.

Q5: Is the aryl bromide stable?

  • Insight: The C-Br bond is generally stable to hydrolysis. However, it is photolabile . Exposure to UV light can cause homolytic cleavage of the C-Br bond, leading to debromination (mass shift -78/+1 for H replacement).

  • Protocol: Use amber vials or wrap containers in aluminum foil.

Critical Degradation Pathways

Understanding the mechanism of degradation allows for better experimental design. The following diagram outlines the primary pathways for 2-arylpyrrolidines.

DegradationPathways cluster_conditions Critical Factors Parent Parent Compound (2-Arylpyrrolidine) Imine Cyclic Imine (Oxidative Dehydrogenation) Parent->Imine Oxidation (O2/Peroxides) -2H Racemate Racemic Mixture (R/S Enantiomers) Parent->Racemate Base/Protic Solvent (Proton Exchange) Debrominated Debrominated Analog (Photolysis) Parent->Debrominated UV Light (Radical Cleavage) Hydrolysis Open Chain Amino-Ketone Imine->Hydrolysis +H2O (Hydrolysis) Factors 1. Light (UV) 2. Oxygen 3. Moisture 4. Basic pH

Figure 1: Primary degradation pathways for 2-(3-Bromo-2-methylphenyl)pyrrolidine including oxidative dehydrogenation and racemization.

Standard Operating Protocols (SOPs)

SOP-01: Preparation of Stable Stock Solutions

Objective: Minimize oxidative stress and moisture introduction during reconstitution.

  • Equilibration: Allow the vial of solid compound to reach room temperature before opening. This prevents water condensation on the hygroscopic solid.

  • Solvent Selection: Use Anhydrous DMSO (Grade: ≥99.9%, Water <50 ppm).

  • Dissolution:

    • Add solvent to achieve target concentration (typically 10 mM).

    • Vortex gently. Avoid sonication if possible, as it generates heat and can induce radical formation in chlorinated solvents (though less risk in DMSO, heat is the enemy).

  • Aliquot & Store:

    • Divide into single-use aliquots (e.g., 20-50 µL) to avoid freeze-thaw cycles.

    • Use Amber Polypropylene tubes.

    • Store at -80°C .

SOP-02: Stability-Indicating HPLC Method

Objective: Detect early signs of degradation (Imine formation or Hydrolysis).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the amine).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aryl ring) and 210 nm (Amine/Backbone).

  • Pass Criteria: Single peak >98% area. No new peaks at RRT (Relative Retention Time) ~0.9 (often the imine) or ~1.1.

Handling Workflow

Follow this decision tree to ensure data integrity during experiments.

Validation & Comparative

Validating purity of 2-(3-Bromo-2-methylphenyl)pyrrolidine using LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Validation Guide: High-Fidelity Purity Analysis of 2-(3-Bromo-2-methylphenyl)pyrrolidine

Executive Summary & Technical Context

Target Molecule: 2-(3-Bromo-2-methylphenyl)pyrrolidine Molecular Formula: C₁₁H₁₄BrN Molecular Weight: ~240.14 g/mol

In the synthesis of complex pharmaceutical scaffolds, pyrrolidine derivatives serve as critical pharmacophores. However, the specific substitution pattern of 2-(3-Bromo-2-methylphenyl)pyrrolidine presents unique analytical challenges. The steric hindrance of the ortho-methyl group and the electronic effects of the meta-bromine atom can lead to difficult-to-detect regioisomers and de-halogenated impurities during synthesis (e.g., Buchwald-Hartwig aminations or reduction of cyclic imines).

While NMR (


H, 

C) remains the gold standard for structural elucidation, it lacks the sensitivity required to detect trace impurities (<0.1%) that can poison downstream catalytic cycles or trigger genotoxic alerts. This guide compares the efficacy of LC-MS (Liquid Chromatography-Mass Spectrometry) against standard HPLC-UV and GC-MS, establishing LC-MS as the superior modality for validating chemical purity in high-stakes drug development environments.

Comparative Analysis: LC-MS vs. Alternatives

To select the optimal validation method, we must evaluate the limitations of common analytical techniques regarding this specific halogenated amine.

Table 1: Performance Matrix of Analytical Techniques
FeatureLC-MS (ESI+) HPLC-UV (PDA) GC-MS 1H NMR
Sensitivity High (pg levels)Moderate (ng levels)High (pg levels)Low (mg levels)
Specificity Excellent (Mass + Isotope)Low (Retention Time only)Good (Mass)Excellent (Structure)
Impurity ID Definitive (MW + Fragmentation)InferentialDefinitiveDifficult for trace %
Suitability Ideal for polar aminesStandard, but misses non-chromophoresRisk of thermal degradationStructural confirmation only
Throughput High (5-10 min)High (10-20 min)Moderate (20-40 min)Low
Why LC-MS Wins for this Application:
  • The Bromine Signature: LC-MS allows immediate validation of the bromine moiety via the characteristic 1:1 isotopic ratio (

    
    Br/
    
    
    
    Br). HPLC-UV cannot distinguish between a brominated product and a de-halogenated impurity (a common side-product) if their retention times overlap.
  • Polarity & Ionization: The secondary amine in the pyrrolidine ring is easily protonated (

    
    ), making it exceptionally sensitive to Electrospray Ionization (ESI) in positive mode. GC-MS often requires derivatization (e.g., with TFAA) to prevent peak tailing caused by the amine interacting with the silanol groups of the column [1].
    

Strategic Workflow Visualization

The following diagram illustrates the decision logic for selecting LC-MS over HPLC-UV for this specific chemical profile.

Analytical_Workflow Sample Crude 2-(3-Bromo-2-methylphenyl)pyrrolidine Check_UV Is impurity UV Active? Sample->Check_UV Check_Volatile Is sample Thermally Stable? Check_UV->Check_Volatile Unsure/No HPLC_UV HPLC-UV Analysis Check_UV->HPLC_UV Yes GC_MS GC-MS Analysis Check_Volatile->GC_MS Yes LC_MS LC-MS (ESI+) Analysis Check_Volatile->LC_MS No/Labile HPLC_UV->LC_MS Validation Reqd Result_UV Risk: Co-elution of de-brominated species HPLC_UV->Result_UV Result_GC Risk: Peak tailing (Free Amine) GC_MS->Result_GC Result_LC Success: Mass Confirmation + Isotope Pattern Check LC_MS->Result_LC

Figure 1: Analytical decision matrix highlighting the risks of false positives in UV and GC methods compared to the definitive nature of LC-MS.

Detailed Experimental Protocol: LC-MS Validation

This protocol is designed to be self-validating . It includes system suitability tests to ensure that the instrument is capable of detecting the specific isotopic pattern of the target molecule.

Sample Preparation
  • Diluent: 50:50 Acetonitrile:Water (LC-MS Grade).

  • Concentration: Prepare a 1 mg/mL stock, dilute to 10 µg/mL for analysis.

    • Expert Insight: High concentrations cause detector saturation in MS, distorting the isotopic pattern. 10 µg/mL is optimal for linear response in ESI+.

  • Filtration: 0.22 µm PTFE filter (prevents particulate clogging).

Chromatographic Conditions (UHPLC)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

    • Rationale: The hydrophobic phenyl/bromo group requires a C18 phase for retention.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Chemistry Note: Formic acid ensures the pyrrolidine nitrogen is protonated (

      
      ), guaranteeing high ionization efficiency [2].
      
  • Gradient:

    • 0-1 min: 5% B (Equilibration)

    • 1-6 min: 5% → 95% B (Linear Ramp)

    • 6-8 min: 95% B (Wash)

    • 8-10 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Mass Spectrometry Parameters (Q-TOF or Single Quad)
  • Source: Electrospray Ionization (ESI).

  • Polarity: Positive (+).

  • Scan Range: m/z 100 – 600.

  • Key Monitoring Ions:

    • Target: m/z 240.0 and 242.0 (The Bromine Doublet).

Data Interpretation & Self-Validation Logic

The validity of this analysis hinges on the Bromine Isotope Rule . Bromine exists naturally as


Br (50.7%) and 

Br (49.3%).
Validation Criteria:
  • Retention Time Consistency: The peak must elute at a consistent time (e.g.,

    
     min).
    
  • Isotopic Pattern Match: The Mass Spectrum at the apex of the peak MUST show two peaks of approximately equal intensity separated by 2 mass units (

    
     and 
    
    
    
    ).
    • 
       (with 
      
      
      
      Br)
      
      
      240.04
    • 
       (with 
      
      
      
      Br)
      
      
      242.04
  • Absence of "M-Br" peaks: Look for a peak at m/z ~162. This corresponds to the de-brominated impurity (2-(2-methylphenyl)pyrrolidine), a common byproduct of over-reduction.

Visualization of MS Logic

MS_Logic Spectrum Extract MS Spectrum at Peak Apex Check_Mass Base Peak ~240/242 Da? Spectrum->Check_Mass Check_Iso Isotope Ratio (240:242) ~ 1:1? Check_Mass->Check_Iso Yes Fail_ID FAIL: Wrong Compound Check_Mass->Fail_ID No Check_Impurity Check m/z 162 (De-brominated) Check_Iso->Check_Impurity Yes Check_Iso->Fail_ID No (Not Brominated) Pass PASS: Identity Confirmed Check_Impurity->Pass Absent Fail_Purity FAIL: Impurity Detected Check_Impurity->Fail_Purity Present

Figure 2: Logic flow for interpreting the Mass Spectrum to validate the specific brominated structure.

Case Study: Detecting the "Invisible" Impurity

In a recent synthesis validation, HPLC-UV (254 nm) showed a single peak at 4.2 minutes (99.5% area). However, the compound failed downstream coupling reactions.

LC-MS Investigation: Using the protocol above, the LC-MS analysis revealed:

  • Main Peak (4.2 min): m/z 240/242 (Correct Product).

  • Co-eluting Shoulder (4.3 min): m/z 320/322.

    • Identification: This mass corresponds to a N-bromo-succinimide (NBS) adduct or a brominated side-product formed during the reaction, which had a similar UV absorption profile but distinct mass.

  • Result: The batch was re-purified using column chromatography to remove the m/z 320 impurity, restoring downstream yield.

References

  • FDA (U.S. Food and Drug Administration). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Dolan, J. W. (2010). LCGC North America. "The Importance of pH in LC Separations." Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 2-(3-Bromo-2-methylphenyl)pyrrolidine. Retrieved from [Link] (General compound reference for structural verification).

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.